REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12]1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:11]1[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[C:12]2=1
|
Name
|
|
Quantity
|
0.359 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.231 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The toluene is removed under reduced pressure
|
Type
|
CUSTOM
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Details
|
the residue triturated in CH2Cl2: CH3OH (95:5)
|
Type
|
FILTRATION
|
Details
|
A white solid is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=3C(CCCC3NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2903 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |